molecular formula C6H10N4O B13891338 2-[(4-Aminopyrimidin-2-yl)amino]ethanol

2-[(4-Aminopyrimidin-2-yl)amino]ethanol

Cat. No.: B13891338
M. Wt: 154.17 g/mol
InChI Key: UIKVGBKTHLYQOY-UHFFFAOYSA-N
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Description

2-[(4-Aminopyrimidin-2-yl)amino]ethanol is a compound that belongs to the class of aminopyrimidines. Aminopyrimidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound features a pyrimidine ring substituted with an amino group at the 4-position and an ethanolamine moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol typically involves the reaction of 4-aminopyrimidine with ethanolamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and a catalyst like EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine). The reaction mixture is stirred at an elevated temperature, typically around 50°C, for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminopyrimidin-2-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group on the pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-[(4-Aminopyrimidin-2-yl)amino]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminopyrimidin-4-yl)methanol
  • 2-Aminopyrimidin-4(3H)-one
  • N-(Pyrimidin-2-yl)alkyl/arylamide derivatives

Uniqueness

2-[(4-Aminopyrimidin-2-yl)amino]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethanolamine moiety makes it versatile for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-[(4-aminopyrimidin-2-yl)amino]ethanol

InChI

InChI=1S/C6H10N4O/c7-5-1-2-8-6(10-5)9-3-4-11/h1-2,11H,3-4H2,(H3,7,8,9,10)

InChI Key

UIKVGBKTHLYQOY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)NCCO

Origin of Product

United States

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